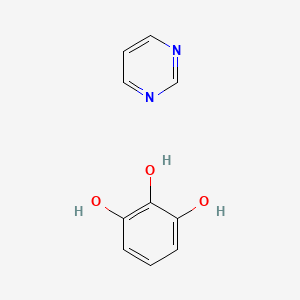

Benzene-1,2,3-triol;pyrimidine

Description

Structure

2D Structure

Properties

CAS No. |

874009-91-3 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

benzene-1,2,3-triol;pyrimidine |

InChI |

InChI=1S/C6H6O3.C4H4N2/c7-4-2-1-3-5(8)6(4)9;1-2-5-4-6-3-1/h1-3,7-9H;1-4H |

InChI Key |

NRUPMKZAXSWRDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)O.C1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Component and Complex Formation

Synthesis of Benzene-1,2,3-triol (Pyrogallol)

Pyrogallol (B1678534) is a simple phenolic compound with significant applications in various industries. Its synthesis can be achieved through both classical chemical methods and modern biosynthetic routes.

Classical Organic Synthesis Pathways

The traditional chemical synthesis of pyrogallol has relied on several key methodologies, often involving harsh reaction conditions.

Decarboxylation of Gallic Acid: The most common commercial method for producing pyrogallol is the thermal decarboxylation of gallic acid. acs.orgnih.gov This process is typically performed by heating dried gallic acid at high temperatures, often around 200-210°C, sometimes in copper autoclaves or in the presence of a solvent like methanol. acs.orgchemicalbook.comgoogle.com Gallic acid itself is primarily sourced from the saponification of natural tannins. google.com

Hydrolysis of Halogenated Precursors: An alternative pathway involves the chlorination of cyclohexanol (B46403) to produce tetrachlorocyclohexanone, which is then hydrolyzed to yield pyrogallol. chemicalbook.com

Synthesis from Acyclic Esters: A patented process describes the synthesis of pyrogallol starting from glutaric ester and a dialkoxymalonic ester. google.com These reactants undergo condensation in the presence of a base to form a carbocyclic intermediate, which is then treated with acid to yield 4,5,6-trihydroxyisophthalic acid. Subsequent heating of this intermediate results in decarboxylation to form pyrogallol. google.com

Oxidation of o-Vanillin: Pyrogallol monomethyl ether can be synthesized by the oxidation of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) with hydrogen peroxide in an alkaline solution. orgsyn.org The resulting ether can then be demethylated to yield pyrogallol.

| Method | Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |

| Thermal Decarboxylation | Gallic Acid | High temperature (200-210°C), optional copper autoclave or methanol | Pyrogallol | acs.orgchemicalbook.comgoogle.com |

| Hydrolysis | Cyclohexanol | Chlorination, then hydrolysis | Pyrogallol | chemicalbook.com |

| Condensation/Decarboxylation | Glutaric ester, Dialkoxymalonic ester | Condensation-promoting base, acid treatment, then heat | Pyrogallol | google.com |

| Oxidation | 2-Hydroxy-3-methoxybenzaldehyde | Hydrogen peroxide, NaOH | Pyrogallol Monomethyl Ether | orgsyn.org |

Biosynthetic Routes and Enzymatic Precursor Chemistry

In response to the environmental and cost concerns associated with classical synthesis, microbial-based biosynthesis has emerged as a promising alternative for pyrogallol production. nih.gov These methods utilize genetically engineered microorganisms, primarily Escherichia coli, to convert simple carbon sources like glucose into pyrogallol. acs.orgresearchgate.net

The core of this strategy involves engineering the shikimate pathway , a central metabolic route for the synthesis of aromatic compounds in microbes. researchgate.net Key developments include:

Creation of Artificial Pathways: Researchers have established novel biosynthetic pathways by introducing exogenous enzymes into E. coli. nih.govnih.gov For instance, an artificial pathway using only two enzymes, a mutant p-hydroxybenzoate hydroxylase (PobA) and a 3,4-dihydroxybenzoic acid decarboxylase (PDC), has been successfully implemented. nih.gov

Enzyme Engineering and Selection: A significant hurdle in pyrogallol biosynthesis has been the low activity of certain enzymes towards necessary precursors. researchgate.net To overcome this, specific enzymes have been mutated to enhance their efficiency. A notable example is the Y385F/T294A mutant of PobA, which exhibits high activity in hydroxylating 3,4-dihydroxybenzoic acid (3,4-DHBA). researchgate.netresearchgate.net Similarly, an efficient 2,3-dihydroxybenzoic acid (2,3-DHBA) 1-monoxygenase was identified to enable the production of pyrogallol from 2,3-DHBA. nih.gov

Metabolic Engineering Strategies: To increase product yield, various metabolic engineering techniques have been applied. These include enhancing the carbon flux through the shikimate pathway, optimizing the expression of key enzymes, and blocking competing downstream pathways. nih.gov Such optimizations have boosted pyrogallol titers to over 1 g/L in shake flask experiments. nih.gov

The biosynthesis of pyrogallol often proceeds from glucose via the shikimate pathway to precursors like 3-dehydroshikimic acid (DHS) and protocatechuic acid (PCA). acs.org These intermediates are then converted to gallic acid, which is finally decarboxylated to pyrogallol by enzymes such as PCA decarboxylase (AroY). acs.orgresearchgate.net

| Organism | Key Precursor(s) | Key Enzymes | Production Titer | Reference(s) |

| E. coli | Glucose, 3,4-DHBA | PobA mutant (Y385F/T294A/V349A), Decarboxylase | 129 ± 15 mg/L | researchgate.net |

| E. coli | Glucose | PobA mutant (Y385F/T294A), PDC | 80 ± 1 mg/L | nih.gov |

| E. coli | Gallic Acid | AroY (Decarboxylase) | 93-97% conversion yield | acs.org |

| E. coli | 2,3-DHBA | 2,3-DHBA synthase, 2,3-DHBA 1-monoxygenase | 1035.75 mg/L | nih.gov |

Synthetic Strategies for Pyrimidine (B1678525) Ring Systems

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a vast number of biologically active compounds. rasayanjournal.co.insemanticscholar.org Its synthesis has evolved from classical condensation reactions to highly sophisticated and environmentally benign modern approaches.

Conventional and Multicomponent Cyclocondensation Reactions

Conventional methods for synthesizing the pyrimidine core typically involve the condensation of two or more components. nih.gov

Two-Component Condensations: A common strategy is the reaction between chalcones (α,β-unsaturated ketones) and urea (B33335) or thiourea (B124793) under basic conditions. scispace.comresearchgate.netsemanticscholar.org Another example is the condensation of substituted benzil (B1666583) with formylated pyrimidine derivatives. scispace.comresearchgate.net While effective, these traditional methods can suffer from long reaction times and moderate yields. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. rasayanjournal.co.in The Biginelli reaction is a classic three-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. scilit.com Other MCRs involve the condensation of aromatic aldehydes, malononitrile, and urea/thiourea, often catalyzed by acid. scholarsresearchlibrary.com These one-pot syntheses are advantageous for building molecular diversity quickly. rasayanjournal.co.insemanticscholar.org

Advanced Synthetic Approaches to Functionalized Pyrimidine Derivatives

Modern organic synthesis has introduced advanced, often metal-catalyzed, methods for constructing highly functionalized pyrimidine rings with high precision and efficiency. semanticscholar.org

Iridium-Catalyzed Multicomponent Synthesis: A novel, regioselective synthesis uses an iridium-pincer complex to catalyze the reaction of amidines with up to three different alcohols. nih.govacs.orgorganic-chemistry.org This process proceeds through a cascade of condensation and dehydrogenation steps, forming highly substituted pyrimidines with excellent yields (up to 93%). nih.govacs.org

Copper-Catalyzed [3+3] Annulation: An efficient approach for pyrimidine synthesis involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This reaction utilizes a TEMPO mediator and proceeds via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, functionalizing the β-C(sp³)–H bond of the ketone. semanticscholar.orgacs.org

Skeletal Editing: A cutting-edge strategy involves the modification of the core pyrimidine skeleton itself. rsc.org For example, pyrimidines can be converted to pyrazoles by treatment with activators like trifluoroacetic anhydride (B1165640) followed by a nucleophile such as hydrazine. rsc.org This allows for the transformation of an existing heterocyclic core into a new one.

Other Advanced Methods: Various other modern techniques have been developed, including the TEMPO-mediated regioselective reaction of ketones, aldehydes, or esters with amidines catalyzed by an iron(II)-complex, and base-promoted intermolecular oxidation for C-N bond formation between allylic compounds and amidines. semanticscholar.org

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, have been widely applied to pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.com These sustainable methods often offer significant advantages over traditional approaches, including shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates. rasayanjournal.co.in The Biginelli reaction and other cyclocondensation reactions have been successfully performed under microwave conditions, significantly reducing reaction times from hours to minutes. scilit.comscholarsresearchlibrary.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to promote reactions. Ultrasound-assisted cyclization reactions have been shown to form pyrimidine derivatives in under an hour with high yields. nih.gov

Use of Green Catalysts and Solvents: Many modern syntheses employ environmentally benign catalysts and solvents. nih.gov Reactions have been developed using water as a solvent, often in combination with catalysts like diammonium hydrogen phosphate (B84403) (DAHP) or tetrabutylammonium (B224687) bromide (TBAB). jmaterenvironsci.com Reusable ionic liquids have also been employed as "green solvents". chemicalbook.comrasayanjournal.co.in

Solvent-Free Reactions: To further minimize environmental impact, solvent-free techniques have been developed. "Grindstone chemistry," a mechanochemical method where reactants are ground together, has been used to synthesize dihydropyrimidinones efficiently without any solvent. researchgate.net

| Synthesis Strategy | Method | Key Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

| Conventional | Two-Component Condensation | Chalcones, Urea/Thiourea | Basic conditions (e.g., KOH), reflux | Established methodology | scispace.comsemanticscholar.org |

| Conventional | Biginelli Reaction (MCR) | Aldehyde, β-dicarbonyl, Urea | Acid catalyst | One-pot synthesis of dihydropyrimidinones | scilit.com |

| Advanced | Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3) | PN5P-Ir-pincer complex | High regioselectivity and yields, sustainable | nih.govacs.orgorganic-chemistry.org |

| Advanced | Copper-Catalyzed Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | C(sp³)–H functionalization, cascade reaction | semanticscholar.orgacs.org |

| Green Chemistry | Microwave-Assisted | Aldehydes, Malononitrile, Urea | Microwave irradiation (e.g., 900W) | Drastically reduced reaction times | scilit.comscholarsresearchlibrary.com |

| Green Chemistry | Ultrasound-Assisted | Chalcones, Urea | Ultrasonic irradiation | Short reaction times (<1 hr), high yields | nih.gov |

| Green Chemistry | Aqueous Media | Aldehydes, Malononitrile, Barbituric Acid | Water, TBAB or DAHP catalyst | Environmentally benign solvent | jmaterenvironsci.com |

| Green Chemistry | Solvent-Free Grinding | Aldehyde, Urea, 1,3-dicarbonyl | CuCl₂·2H₂O, HCl (catalytic) | Eco-friendly, mild conditions, high yield | researchgate.net |

Strategies for the Formation of Benzene-1,2,3-triol;pyrimidine and Related Co-crystals/Salts

The formation of multi-component crystalline solids, such as co-crystals and salts, involving Benzene-1,2,3-triol (pyrogallol) and pyrimidine or related N-heterocyclic compounds, leverages the principles of crystal engineering and supramolecular chemistry. The primary driving force for the assembly of these complexes is the formation of robust and directional non-covalent interactions, most notably hydrogen bonds. Various synthetic methodologies can be employed, ranging from traditional solution-based methods to mechanochemical techniques.

The specific 1:1 molecular co-crystal of Benzene-1,2,3-triol and pyrimidine was successfully synthesized using a solution-based approach. iucr.org Colorless, single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanolic solution containing a 1:1 molar ratio of the two components at room temperature. iucr.org This method allows for the gradual increase in solute concentration, promoting nucleation and the growth of well-ordered crystals where the constituent molecules are arranged in a specific, repeating three-dimensional lattice.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | nih.gov |

| Synonym | 1,2,3-Trihydroxybenzene–pyrimidine (1/1) | iucr.orgnih.gov |

| Molar Ratio | 1:1 | iucr.org |

| Synthetic Method | Slow evaporation from ethanol | iucr.org |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 2₁/c 1 | nih.gov |

| Cell Length a | 6.5952 Å | nih.gov |

| Cell Length b | 13.7481 Å | nih.gov |

| Cell Length c | 10.5778 Å | nih.gov |

| Cell Angle β | 94.051° | nih.gov |

| Key Interaction | O—H···N Hydrogen Bonds | iucr.org |

Beyond this specific example, a range of strategies has been proven effective for generating co-crystals of pyrogallol with various other aromatic N-heterocycles. These methods offer different levels of control over nucleation and crystal growth and can sometimes yield different polymorphic forms or stoichiometries.

Common Co-crystallization Techniques:

Solution-Based Methods: As used for the pyrogallol-pyrimidine complex, slow evaporation is a widely used technique. rjwave.org Other solution-based approaches include cooling crystallization, where a saturated solution is slowly cooled to induce supersaturation, and slurry crystallization, which involves stirring a suspension of the components in a solvent where they have limited solubility. rjwave.org The slurry method is particularly useful for screening as it can facilitate the conversion of the initial components to the most thermodynamically stable co-crystal form. uiowa.edu

Mechanochemical Methods: Liquid-assisted grinding (LAG) is a highly efficient and common technique for co-crystal screening and synthesis. mpg.de It involves grinding the solid components together with a small, catalytic amount of a liquid. turkjps.org The liquid phase facilitates molecular mobility and the formation of the intermolecular interactions necessary for the co-crystal lattice. Neat (dry) grinding can also be used but is often enhanced by the presence of a liquid. mpg.de

Melt Crystallization: This method, also known as co-melting, involves heating the physical mixture of the components above their melting points to form a homogenous liquid phase, followed by cooling to induce crystallization. mpg.de This technique can be effective for discovering new co-crystal phases, including metastable forms, that may not be accessible from solution. mpg.de

The selection of a suitable co-former and the synthetic strategy is often guided by the principles of supramolecular synthons. For pyrogallol and N-heterocycles, the most predictable and robust interaction is the hydroxyl-pyridine heterosynthon , an O-H···N hydrogen bond between the phenolic hydroxyl group and the basic nitrogen atom of the heterocyclic ring. mdpi.comnih.gov The presence of three hydroxyl groups on pyrogallol and the potential for multiple nitrogen acceptors on the co-former allows for the formation of diverse and stable supramolecular architectures with varying stoichiometries. acs.orgresearchgate.net Research has shown that pyrogallol can adopt different conformations of its hydroxyl groups to maximize hydrogen bonding within the crystal lattice, leading to unique packing arrangements and sometimes high Z' structures (more than one formula unit in the asymmetric unit). acs.orgresearchgate.net

| Pyrogallol Co-former | Stoichiometry (Pyrogallol:Co-former) | Synthetic Method(s) | Source |

| Pyrimidine | 1:1 | Slow Evaporation | iucr.org |

| Isonicotinamide (B137802) | 1:2 and 2:1 | Grinding, Slurry | acs.org |

| Nicotinamide | Not specified | Not specified | acs.org |

| Quinoline | 3:5 and 2:3 | Not specified | acs.org |

| Acridine | 1:1 | Slow Evaporation | rsc.org |

| 4,4′-Bipyridine | 1:1 (as trihydrate) | Slow Evaporation | rsc.org |

| 1,10-Phenanthroline (B135089) | 1:1 | Slow Evaporation | rsc.org |

| Isoniazid | 1:1 | Solvent-Assisted Grinding | mdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of Benzene 1,2,3 Triol;pyrimidine

Solid-State Structural Characterization via X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of the 1:1 co-crystal of benzene-1,2,3-triol and pyrimidine (B1678525) (C₆H₆O₃·C₄H₄N₂) is characterized by extensive hydrogen bonding. researchgate.net Symmetry-related O—H⋯N hydrogen bonds are observed with O⋯N distances of 2.790 (3) and 2.818 (2) Å. researchgate.net These interactions link the pyrogallol (B1678534) and pyrimidine molecules to form large 18-membered rings. researchgate.net

These rings are further organized into infinite chains through O—H⋯O hydrogen bonds between the hydroxyl groups at positions 1 and 2 of adjacent pyrogallol molecules. researchgate.net The crystal packing is further stabilized by offset π-π stacking interactions between the aromatic rings, resulting in stepped columns, and C—H⋯π interactions that create a herringbone pattern. researchgate.net This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice. researchgate.net

Interactive Table: Crystallographic Data for Benzene-1,2,3-triol;pyrimidine nih.gov

| Parameter | Value |

| Formula | C₁₀H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.5952 |

| b (Å) | 13.7481 |

| c (Å) | 10.5778 |

| α (°) | 90.00 |

| β (°) | 94.051 |

| γ (°) | 90.00 |

| Z | 4 |

| Residual Factor | 0.0817 |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant area of study in crystal engineering. acs.org While specific studies on the polymorphism of the this compound co-crystal are not extensively detailed in the provided results, the broader context of pyrogallol co-crystals suggests a propensity for forming different crystalline structures. For instance, co-crystals of pyrogallol with other nitrogen-containing heterocycles like 1,10-phenanthroline (B135089) have been shown to exhibit polymorphism. rsc.org The conformation of the pyrogallol molecule itself can vary between different co-crystals, adopting either a stable "A" conformer or a metastable "C" conformer depending on the co-former. researchgate.net This conformational flexibility, driven by the optimization of hydrogen bonding, is a key factor that could lead to polymorphism in the this compound system under different crystallization conditions. researchgate.netcore.ac.uk

Solution-Phase Structural Probing using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Detailed ¹H NMR and ¹³C NMR Spectral Assignments

Detailed ¹H and ¹³C NMR spectral data for the individual components, pyrogallol and pyrimidine, are well-established. For pyrimidine in CDCl₃, the proton signals appear at δ 9.26, 8.78, and 7.36 ppm. chemicalbook.com The carbon signals for pyrimidine are also well-documented. chemicalbook.com In pyrogallol, the chemical shifts of the aromatic protons and carbons are influenced by the three hydroxyl groups.

While specific assignments for the co-crystal in solution are not provided in the search results, the spectra would be expected to show shifts in the proton and carbon signals of both pyrogallol and pyrimidine upon co-crystal formation, indicative of the intermolecular interactions present in solution. nih.gov

Interactive Table: Representative NMR Data

| Compound | Nucleus | Chemical Shift (ppm) |

| Pyrimidine (in CDCl₃) chemicalbook.com | ¹H | 9.26 (H2), 8.78 (H4, H6), 7.36 (H5) |

| Pyrimidine (in CDCl₃) chemicalbook.com | ¹³C | J(C-13,A):206.0Hz, J(C-13,B):181.8Hz, J(C-13,C):168.0Hz |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms within a molecule. mdpi.com For the this compound system, these techniques would confirm the assignments of protons and carbons and could provide evidence for through-space interactions, such as those arising from the hydrogen bonding between the two components in solution. jst.go.jp Advanced NMR techniques, including diffusion NMR and 19F Guest Exchange Saturation Transfer (GEST) where applicable, can provide further insights into the association and dynamics of such supramolecular systems in solution. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. slideshare.net

For pyrogallol, characteristic vibrational bands have been assigned. researchgate.net For instance, C-H out-of-plane bending vibrations are observed around 701, 766, and 828 cm⁻¹, while in-plane C-H bending vibrations appear at 1003, 1064, 1196, and 1329 cm⁻¹. researchgate.net The O-H in-plane bending vibrations are typically found around 1244 and 1284 cm⁻¹. researchgate.net The ring carbon-carbon double bond vibrations for pyrogallol are seen at 1618, 1517, and 1482 cm⁻¹. researchgate.net

In the this compound co-crystal, shifts in these vibrational frequencies, particularly those of the O-H groups of pyrogallol and the ring vibrations of pyrimidine, would be expected due to the formation of strong hydrogen bonds. nih.gov These spectral changes can be used to confirm the formation of the co-crystal and to study the nature and strength of the intermolecular interactions. americanpharmaceuticalreview.com

Interactive Table: Key Vibrational Frequencies for Pyrogallol researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H out-of-plane bending | 701, 766, 828 |

| C-H in-plane bending | 1003, 1064, 1196, 1329 |

| O-H in-plane bending | 1244, 1284 |

| C=C ring stretching | 1482, 1517, 1618 |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules and is particularly sensitive to the changes in bond vibrations that occur upon hydrogen bond formation in a co-crystal. researchgate.netnih.govbrieflands.com Analysis of the IR spectra of the individual components and the co-crystal can elucidate the specific functional groups involved in the intermolecular interactions.

The IR spectrum of Pyrogallol is characterized by several key absorption bands. The most prominent features are the strong, broad bands in the region of 3500-3200 cm⁻¹, which are attributed to the stretching vibrations of the hydroxyl (O-H) groups. The C-O stretching vibrations typically appear in the 1260-1000 cm⁻¹ range, while the aromatic C-H stretching is observed around 3100-3000 cm⁻¹. Aromatic C=C ring stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Pyrimidine , lacking O-H bonds, shows a different IR profile. Its spectrum is dominated by C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹) and various C=C and C=N ring stretching and bending vibrations in the 1600-1300 cm⁻¹ region.

In the This compound co-crystal , the formation of O—H···N hydrogen bonds between the hydroxyl groups of pyrogallol and the nitrogen atoms of pyrimidine would lead to predictable and significant changes in the IR spectrum compared to a simple physical mixture of the two components.

Expected IR Spectral Changes for the Co-crystal:

O-H Stretching Region: The O-H stretching bands of pyrogallol (typically 3500-3200 cm⁻¹) are expected to broaden and shift to lower frequencies (a red shift). This is a classic indicator of hydrogen bond formation, as the O-H bond is weakened when the hydrogen atom participates in an H-bond.

Pyrimidine Ring Vibrations: The vibrational modes of the pyrimidine ring, particularly those involving the nitrogen atoms (C=N stretching and in-plane bending), are expected to shift. The involvement of the nitrogen lone pair in hydrogen bonding will alter the electron distribution in the ring, causing shifts in these bands, typically to higher frequencies (a blue shift).

C-O Stretching Region: The C-O stretching bands of pyrogallol may also experience shifts due to the involvement of the attached hydroxyl groups in the hydrogen-bonding network.

These spectral shifts provide definitive evidence for the formation of the co-crystal and confirm the specific intermolecular interactions identified in the crystallographic study.

Table 1: Characteristic IR Absorption Bands for Pyrogallol and Pyrimidine

| Vibrational Mode | Pyrogallol (cm⁻¹) | Pyrimidine (cm⁻¹) | Expected Shift in Co-crystal |

| O-H Stretch | 3500-3200 (broad) | - | Shift to lower frequency (Red Shift) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Minimal change expected |

| Aromatic C=C/C=N Ring Stretch | ~1600-1450 | ~1600-1300 | Shifts in both pyrogallol and pyrimidine ring modes |

| C-O Stretch | ~1260-1000 | - | Possible shift |

Raman Spectroscopic Investigations

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. acs.orgamericanpharmaceuticalreview.com It is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes, such as C=C bonds in aromatic rings.

The Raman spectrum of Pyrogallol features strong bands corresponding to the aromatic ring breathing modes and C=C stretching vibrations. researchgate.net The O-H stretching vibration is typically weak in Raman spectra.

For Pyrimidine , the Raman spectrum shows characteristic peaks for the ring breathing modes and C-H bending vibrations. researchgate.net

Upon formation of the This compound co-crystal , changes in the Raman spectrum are anticipated, reflecting the new solid-state environment and intermolecular interactions. Raman spectroscopy is a valuable tool for screening for co-crystal formation and can provide rapid differentiation between the co-crystal and the individual components. acs.org

Expected Raman Spectral Changes for the Co-crystal:

Ring Vibrations: The frequencies of the aromatic ring vibrations for both pyrogallol and pyrimidine are expected to shift. These shifts are caused by the changes in the crystal packing and the formation of the hydrogen-bonded network, which alters the molecular environment.

Low-Frequency Modes: The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to lattice vibrations (phonons). The formation of a new crystal lattice in the co-crystal will give rise to a unique set of low-frequency modes, distinct from those of the pure components. These new peaks are a strong indicator of co-crystal formation.

Table 2: Key Raman Shifts for Pyrogallol and Pyrimidine

| Vibrational Mode | Pyrogallol (cm⁻¹) | Pyrimidine (cm⁻¹) | Expected Shift in Co-crystal |

| Aromatic Ring Breathing/Stretching | Strong bands in 1600-1000 region | Strong bands in 1600-900 region | Shifts in frequency and changes in relative intensity |

| C-H Bending | Various bands | Various bands | Minor shifts expected |

| Lattice Phonons | Low-frequency modes | Low-frequency modes | Appearance of new, characteristic low-frequency modes |

Electronic Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of Pyrogallol in solution typically exhibits absorption maxima (λmax) in the ultraviolet region, arising from π→π* transitions within the benzene (B151609) ring. researchgate.net The presence of the hydroxyl groups as substituents influences the exact position and intensity of these absorptions.

Pyrimidine also absorbs in the UV region due to both n→π* and π→π* transitions associated with its aromatic system containing nitrogen heteroatoms.

For the This compound co-crystal , the electronic interactions between the two molecules in the solid state, including hydrogen bonding and π-π stacking, can perturb the electronic energy levels. This can lead to shifts in the absorption maxima compared to the individual components. Solid-state UV-Vis spectroscopy can be a useful tool for distinguishing between salts and co-crystals.

Expected UV-Vis Spectral Changes for the Co-crystal:

The λmax values for the π→π* transitions of both pyrogallol and pyrimidine may be shifted. The direction and magnitude of the shift depend on the nature and strength of the intermolecular interactions in the excited state compared to the ground state.

The formation of hydrogen bonds and the π-π stacking interactions observed in the crystal structure can lead to the appearance of new charge-transfer bands or cause shifts in the existing bands.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Precursors

| Compound | Typical λmax (nm) | Solvent/State |

| Pyrogallol | ~266-275 | Various solvents |

| Pyrimidine | ~243 (π→π), ~298 (n→π) | Various solvents |

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism is the phenomenon where the color of a substance, or more broadly its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. Investigating the solvatochromic behavior of the this compound system would provide insights into its electronic structure and its interactions with the surrounding environment.

While specific solvatochromic studies on the this compound co-crystal are not available in the provided literature, the behavior can be inferred from the nature of its components. The pyrogallol moiety, with its polar hydroxyl groups, and the pyrimidine ring, with its nitrogen atoms, are both capable of significant interactions with solvent molecules of varying polarity.

Expected Solvatochromic Behavior:

Dissolution of the Co-crystal: When the co-crystal is dissolved, it may dissociate into its individual pyrogallol and pyrimidine components. In this case, the observed UV-Vis spectrum would be a superposition of the spectra of the two individual molecules in that particular solvent.

Solvent Polarity Effects: The π→π* and n→π* transitions of both pyrogallol and pyrimidine would be expected to show solvatochromic shifts. For example, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity, while π→π* transitions often show a bathochromic (red) shift.

Specific Interactions: In protic solvents, specific hydrogen bonding interactions between the solvent and the solute molecules would further influence the electronic transitions, leading to significant spectral shifts.

A systematic study involving a range of solvents with different polarities would be required to fully characterize the solvatochromic properties and environmental responsiveness of this system.

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

For a non-covalently bound co-crystal like This compound , the analysis would likely result in the observation of the molecular ions of the individual components, as the energy of the ionization process would break the hydrogen bonds holding the co-crystal together. The molecular weight of the intact co-crystal is 206.20 g/mol . nih.gov

Mass Spectrum of Pyrogallol: The molecular ion peak ([M]⁺) for pyrogallol (C₆H₆O₃) would appear at an m/z of 126. hmdb.canist.gov Its fragmentation pattern would likely involve the loss of common neutral fragments such as CO (carbonyl group), CHO (formyl radical), and H₂O (water).

Mass Spectrum of Pyrimidine: The molecular ion peak ([M]⁺) for pyrimidine (C₄H₄N₂) would be observed at an m/z of 80. A major fragmentation pathway for pyrimidine involves the loss of hydrogen cyanide (HCN, 27 Da), leading to a significant peak at m/z 53.

Expected Mass Spectrum for the Co-crystal: In a typical electron ionization (EI) mass spectrum of the co-crystal, one would expect to see prominent peaks corresponding to the molecular ions of the individual co-formers, rather than a single peak for the intact co-crystal assembly.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Identity | Component of Origin |

| 126 | [C₆H₆O₃]⁺ (Molecular Ion) | Pyrogallol |

| 80 | [C₄H₄N₂]⁺ (Molecular Ion) | Pyrimidine |

| 77 | [C₆H₅]⁺ (Loss of H from Benzene ring) | Pyrogallol (from fragmentation) |

| 53 | [C₃H₃N]⁺ (Loss of HCN from Pyrimidine) | Pyrimidine (from fragmentation) |

Computational and Theoretical Studies on Benzene 1,2,3 Triol;pyrimidine

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecular systems. For the benzene-1,2,3-triol;pyrimidine (B1678525) cocrystal, these methods can elucidate the nature of the intermolecular interactions, the stability of the complex, and the electronic properties of the individual components and the resulting cocrystal.

Studies on cocrystals of pyrogallol (B1678534) with various aromatic N-heterocycles have shown that the hydroxyl groups of pyrogallol can adopt different conformations. acs.orgresearchgate.net DFT calculations have been instrumental in determining the relative energies of these conformers. For instance, in cocrystals with isonicotinamide (B137802) and nicotinamide, pyrogallol was found to exist in a metastable "C" conformation, whereas the more stable "A" conformer is present in pure pyrogallol and its hydrate. acs.orgresearchgate.net This highlights the significant influence of the coformer, in this case, a molecule analogous to pyrimidine, on the geometry of pyrogallol.

The primary interaction driving the formation of the benzene-1,2,3-triol;pyrimidine cocrystal is expected to be hydrogen bonding between the hydroxyl groups of pyrogallol and the nitrogen atoms of the pyrimidine ring. DFT calculations on similar systems, such as pyrogallol with acridine, 4,4′-bipyridine, and 1,10-phenanthroline (B135089), have confirmed that the assembly of these cocrystals is directed by the hydroxyl–pyridine heterosynthon. rsc.org Theoretical calculations of the interaction energies between hydrogen bond donors and acceptors can provide a quantitative measure of the strength of these interactions. researchgate.net

Furthermore, DFT calculations can provide insights into the electronic properties of the individual molecules. For pyrogallol, DFT has been used to calculate Mulliken atomic charges, which help in identifying active sites for electrophilic and nucleophilic interactions. nih.govacs.org Similar quantum chemical studies have been performed on pyrimidine derivatives to understand their electronic structure and reactivity. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of Pyrogallol and a Representative Pyrimidine Derivative from DFT Studies

| Property | Pyrogallol* | Imidazo[1,2-a]pyrimidine-Schiff Base Derivative** |

| EHOMO (eV) | - | -5.6227 |

| ELUMO (eV) | - | - |

| Energy Gap (ΔE) (eV) | 0.149 | - |

| Electronegativity (χ) (eV) | -648.644 | - |

| Chemical Potential (μ) | -0.269 | - |

*Data for pyrogallol is from a comparative study with other polyphenols. nih.govacs.org **Data for a representative pyrimidine derivative. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

MD simulations of phenol (B47542), a structurally similar compound to pyrogallol, at the air/water interface have shown that phenol molecules can significantly alter the local water structure through the formation of specific hydration shells. rsc.org These simulations revealed the presence of OH···π hydrogen bonds between water and the aromatic ring of phenol, as well as hydrogen bonding to the phenolic hydroxyl group. rsc.org Such detailed understanding of intermolecular interactions is crucial for predicting how pyrogallol and pyrimidine molecules might arrange themselves in a solution prior to crystallization.

Simulations of phenol adsorption on carbon surfaces from aqueous solutions have also been performed to understand the role of porosity and surface chemistry on adsorption, which is governed by intermolecular forces. researchgate.net In the context of cocrystal formation, MD simulations can be used to explore the solution-phase behavior of the two components, identifying preferential interaction sites and the initial stages of aggregation that can lead to nucleation and crystal growth.

For complex organic molecules, MD simulations can help in understanding the stability of different polymorphic forms and the dynamics of host-guest interactions in supramolecular assemblies. For instance, MD simulations have been employed to study the stability of kojic acid derivatives, which, like pyrogallol, are polyphenolic, within the binding site of enzymes, revealing the importance of hydrogen bonds and hydrophobic interactions. nih.gov

Quantum Chemical Analysis of Reactivity Descriptors

Quantum chemical calculations provide a range of reactivity descriptors that can help in understanding and predicting the chemical behavior of molecules. These descriptors, derived from the electronic structure, include ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index.

For pyrogallol, quantum chemical studies have been conducted to understand its electrochemical behavior. rsc.orgrsc.org These studies involve the calculation of frontier molecular orbital (HOMO and LUMO) energies, which are crucial for determining the electron-donating and accepting capabilities of a molecule. rsc.orgrsc.org The energy of the HOMO is related to the ionization potential and the molecule's ability to act as an electron donor, while the LUMO energy relates to the electron affinity and the ability to act as an electron acceptor.

Similar quantum chemical investigations have been carried out for various pyrimidine derivatives. nih.govresearchgate.net These studies correlate calculated molecular descriptors with the observed biological activities of the compounds. The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 2: Quantum Chemical Reactivity Descriptors for Pyrogallol and a Pyrimidine Derivative

| Descriptor | Pyrogallol* | Imidazo[1,2-a]pyrimidine-Schiff Base Derivative** |

| EHOMO (eV) | - | -5.6227 |

| ELUMO (eV) | - | - |

| Ionization Potential (I) | - | - |

| Electron Affinity (A) | - | - |

| Chemical Hardness (η) | - | - |

| Chemical Softness (σ) | - | - |

| Electrophilicity Index (ω) | - | - |

*Specific values for all descriptors for pyrogallol were not found in the provided search results. **Data for a representative pyrimidine derivative. nih.gov

Theoretical Spectroscopic Property Predictions

Computational methods can be used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for understanding the structural and electronic changes that occur upon cocrystal formation.

Theoretical vibrational spectra of pyrogallol have been calculated using DFT and have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.govacs.orgresearchgate.netslideshare.net These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic O-H stretching frequencies are sensitive to hydrogen bonding, and their shifts upon cocrystallization can be predicted computationally.

Similarly, theoretical studies on the vibrational spectra of pyrimidine and its complexes with water have been conducted. nih.govjocpr.commst.edu These studies show that hydrogen bonding to the nitrogen atoms of the pyrimidine ring leads to blue shifts in certain normal modes. mst.edu In a this compound cocrystal, one would expect to see shifts in the vibrational frequencies of both the pyrogallol O-H groups and the pyrimidine ring modes involved in hydrogen bonding.

UV-Vis absorption spectra of pyrogallol have also been calculated using time-dependent DFT (TD-DFT), which can predict the electronic transitions responsible for the observed absorption bands. nih.govacs.org The π→π* and n→π* transitions are characteristic of aromatic systems and can be influenced by intermolecular interactions in a cocrystal.

Table 3: Predicted Spectroscopic Data for Pyrogallol

| Spectrum | Calculated Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment | Reference |

| FT-IR | - | - | O-H stretch | nih.govacs.org |

| FT-Raman | - | - | Ring vibrations | researchgate.netslideshare.net |

| UV-Vis | - | 265 nm | n→π* (OH group) | mdpi.com |

| UV-Vis | - | 228 nm | π→π* (aromatic ring) | mdpi.com |

*Detailed calculated values were not consistently available across the search results to populate this table fully.

Computational Modeling of Molecular Recognition and Binding Mechanisms

Computational modeling plays a crucial role in understanding the principles of molecular recognition that govern the formation of cocrystals. dntb.gov.ua The interactions between an active pharmaceutical ingredient (API) and a coformer are based on molecular recognition, leading to the formation of supramolecular synthons. dntb.gov.ua

For the this compound system, the primary molecular recognition event would be the formation of hydrogen bonds between the hydroxyl groups of pyrogallol and the nitrogen atoms of pyrimidine. Computational methods can be used to screen potential coformers by predicting the stability of the resulting cocrystals. rsc.org This often involves calculating the lattice energy of the hypothetical cocrystal and comparing it to the energies of the individual components.

The conformation of pyrogallol is a key factor in its cocrystallization with N-heterocycles. acs.orgresearchgate.netrsc.org Computational studies have shown that pyrogallol can adopt different conformations to maximize hydrogen bonding with the coformer. rsc.org This conformational flexibility is a critical aspect of its molecular recognition behavior. In cocrystals with quinoline, for example, high Z' structures with multiple unique molecules in the asymmetric unit have been observed, indicating complex packing and recognition phenomena. acs.orgresearchgate.net

Molecular docking studies, commonly used in drug design, can also be adapted to study cocrystal formation. These methods can predict the preferred binding orientations of the two molecules and estimate the binding affinity. While not a direct prediction of cocrystal formation, it provides valuable information about the strength and geometry of the intermolecular interactions.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of Benzene-1,2,3-triol Moiety

The benzene-1,2,3-triol component of the complex is highly activated towards electrophilic aromatic substitution (EAS). The three hydroxyl groups are powerful ortho-, para-directing activators, flooding the benzene (B151609) ring with electron density through the resonance effect. This makes the ring significantly more nucleophilic than benzene itself.

In a compound where the pyrogallol (B1678534) moiety is linked to a pyrimidine (B1678525) ring, the substitution pattern on the pyrogallol ring is predominantly influenced by its own hydroxyl groups. The pyrimidine ring, being electron-withdrawing, has a deactivating effect, but this is generally overcome by the potent activation from the three hydroxyl groups. Electrophilic attack is expected to occur at the positions ortho and para to the hydroxyl groups. Specifically, in an unsubstituted pyrogallol ring, this would be at the 4, 5, and 6 positions. However, when linked to pyrimidine, one of these positions is blocked. The remaining available positions become the primary sites for electrophilic attack.

Research on related structures, such as pyrogallol researchgate.netarenes, demonstrates the high reactivity of the pyrogallol unit, although steric hindrance can play a significant role in directing the substitution. dcu.ie In the synthesis of N-alkylphenazin-1-ones from pyrogallol, electrophilic halogenation (bromination and chlorination) occurs regioselectively on the electron-rich ring. acs.org For instance, the reaction of phenols with certain electrophiles can be directed by the hydroxyl groups to the ipso position, leading to substituent elimination, or to the ortho and para positions. science.gov

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com The stability of this intermediate is enhanced by the electron-donating hydroxyl groups. The final step is the loss of a proton to restore aromaticity.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Activated Phenolic Compounds

| Starting Material | Reaction | Key Finding | Reference |

|---|---|---|---|

| Pyrogallol derivatives | Oxidative condensation and subsequent halogenation | Electrophilic substitution with bromine and chlorine proceeded regioselectively. | acs.org |

| p-substituted-phenols | Reaction with hydroxyl radicals | Attack of the electrophile can occur at the ipso position (leading to substitution) or at the free positions ortho and para to the hydroxyl group. | science.gov |

| Toluene (as an example of an activated benzene ring) | Nitration | Ortho and para intermediates are more stable due to better charge delocalization onto the activating alkyl group. | libretexts.org |

Nucleophilic Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present on the ring. The nitrogen atoms withdraw electron density, stabilizing the negatively charged Meisenheimer complex that is formed as an intermediate during the SNAr mechanism. researchgate.net

When attached to a benzene-1,2,3-triol moiety, the pyrogallol group acts as an electron-donating group through its point of attachment. This would generally be expected to decrease the pyrimidine ring's electrophilicity and thus slow down the rate of nucleophilic substitution compared to an unsubstituted or electron-withdrawing group-substituted pyrimidine.

However, the positions most susceptible to nucleophilic attack on the pyrimidine ring are C-2, C-4, and C-6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atoms. If the pyrogallol substituent is located at C-5, it would have a less pronounced deactivating effect on nucleophilic substitutions at the 2, 4, and 6 positions.

Studies on related pyrazolo[1,5-a]pyrimidines show that nucleophilic aromatic substitution is a common method to functionalize the 5 and 7 positions (analogous to 4 and 6 in pyrimidine) with various nucleophiles like amines and alkoxides. mdpi.com Similarly, in pyridine, which is less electron-deficient than pyrimidine, nucleophilic substitution is more facile than in benzene, demonstrating the role of the ring nitrogen in promoting this reaction. msu.edu

Table 2: Factors Influencing Nucleophilic Substitution on Pyrimidine and Related Heterocycles

| Heterocycle | Reaction Type | Observation | Reference |

|---|---|---|---|

| Pyridine | Nucleophilic Substitution | Undergoes nucleophilic substitution more readily than benzene due to the electron-withdrawing nitrogen atom. | msu.edu |

| Pyrazolo[1,5-a]pyrimidine | Nucleophilic Aromatic Substitution (NAS) | Commonly used to functionalize the electrophilic positions of the pyrimidine ring with various nucleophiles. | mdpi.com |

| 2-Chloropyridine | Displacement by ethoxide | The reaction proceeds via an addition-elimination mechanism, facilitated by the nitrogen's ability to stabilize a negative charge. | msu.edu |

Tautomerism and Protropic Equilibria within the Pyrimidine Component

Tautomerism is a significant feature of pyrimidine chemistry, particularly for pyrimidines bearing hydroxyl, amino, or thiol substituents. These substituents can exist in different tautomeric forms, such as keto-enol, imine-enamine, and thione-thiol forms. The position of the equilibrium is highly dependent on factors like the solvent, temperature, and the electronic nature of other substituents on the ring.

For a benzene-1,2,3-triol;pyrimidine compound, if the pyrimidine ring itself contains hydroxyl or amino groups, it will exhibit tautomerism. For example, a 2-hydroxypyrimidine (B189755) moiety will exist in equilibrium with its pyrimidin-2(1H)-one form. The keto form is generally the more stable tautomer for hydroxypyrimidines.

The pyrogallol substituent, being electron-donating, would influence the electron density of the pyrimidine ring and could have a subtle effect on the position of the tautomeric equilibrium. However, the primary drivers of the equilibrium remain the inherent stability of the tautomeric forms and solvent effects. The prototropic equilibria also extend to the pyrogallol moiety itself, with the three acidic hydroxyl protons being able to exchange. This can lead to a complex network of possible protonation states for the entire molecule.

Oxidation Chemistry of Benzene-1,2,3-triol and its Influence on the Complex

Benzene-1,2,3-triol is readily oxidized due to its high electron density and the presence of three hydroxyl groups. The oxidation can proceed through various mechanisms, often involving the formation of semiquinone radicals and ultimately leading to quinone-type structures. The ease of oxidation makes pyrogallol a potent antioxidant, a property that is often studied.

In a complex with pyrimidine, the oxidation of the pyrogallol moiety is a primary reaction pathway. The pyrimidine ring, being electron-withdrawing, will make the pyrogallol ring slightly less susceptible to oxidation compared to free pyrogallol. However, the inherent reactivity of the pyrogallol unit means it will still be the more easily oxidized part of the molecule.

The oxidation products can be complex. For example, in the presence of an amine, such as the pyrimidine ring, oxidative coupling reactions can occur. The oxidation of pyrogallol in the presence of N-alkylbenzene-1,2-diamines leads to the formation of N-alkylphenazin-1-ones, demonstrating how the oxidation process can lead to the formation of new fused heterocyclic systems. acs.org The initial oxidation of pyrogallol likely forms an ortho-quinone, which can then undergo further reactions.

Catalytic Transformations Involving this compound or its Derivatives

The structural features of this compound suggest potential applications in catalysis. The pyrogallol moiety, with its multiple hydroxyl groups, can act as a ligand to coordinate with metal centers. This coordination ability is a key feature of many catalysts. The pyrimidine ring can also participate in metal coordination through its nitrogen lone pairs.

Derivatives of pyrogallol, such as pyrogallol researchgate.netarenes, are known to be effective ligands in various catalytic reactions. dcu.ie The combination of a soft pyrimidine donor site and hard oxygen donors from the pyrogallol part could lead to the formation of catalysts with unique selectivity.

Furthermore, the pyrimidine ring itself can be part of a catalytically active framework. For instance, pyrimidine derivatives have been used in the synthesis of N-heterocyclic carbene (NHC) precursors, which are important ligands in organometallic catalysis. While direct catalytic applications of a simple this compound may not be widely reported, the potential exists for its derivatives to be employed in areas such as oxidation catalysis (leveraging the redox activity of the pyrogallol unit) or in reactions where multidentate ligands are required.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Motifs and Their Role in Complex Stability

Hydrogen bonding is a predominant force in the association of pyrogallol (B1678534) and pyrimidine (B1678525), playing a critical role in the stability and specificity of the resulting complexes. researchgate.net Pyrogallol, with its three hydroxyl groups, acts as a potent hydrogen bond donor, while the two nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors.

The formation of multiple hydrogen bonds between the two molecules leads to a variety of possible binding motifs. The stability of these complexes is significantly influenced by the geometry and number of these hydrogen bonds. For instance, studies on similar systems, such as the pyrimidine⋯NH₃ van der Waals complex, have shown that a planar arrangement with two hydrogen bonds can be particularly stable. rsc.org In this configuration, the ammonia (B1221849) molecule bridges a nitrogen and an adjacent carbon atom of the pyrimidine ring. rsc.org Extrapolating from this, the interaction between pyrogallol and pyrimidine likely involves the hydroxyl groups of pyrogallol forming hydrogen bonds with the nitrogen atoms of the pyrimidine ring.

The cooperative nature of hydrogen bonding is also a crucial factor. The formation of one hydrogen bond can electronically influence adjacent functional groups, making subsequent hydrogen bonds stronger. nih.gov This cooperativity is evident in studies of phenol (B47542), catechol, and pyrogallol, where the binding energies with a hydrogen bond acceptor increase with the number of hydroxyl groups. nih.gov This suggests that the three hydroxyl groups of pyrogallol can act in concert to form a highly stable complex with pyrimidine. The resulting stability is essential for the formation of well-defined supramolecular structures. researchgate.net

Table 1: Key Hydrogen Bonding Interactions in Pyrogallol-Pyrimidine Systems

| Donor Group (from Pyrogallol) | Acceptor Atom (from Pyrimidine) | Interaction Type | Significance |

| Hydroxyl (-OH) | Ring Nitrogen (=N-) | O-H···N | Primary interaction driving complex formation. |

| Hydroxyl (-OH) | Second Hydroxyl (-OH) | O-H···O | Intramolecular hydrogen bonding in pyrogallol can influence its conformation and availability for intermolecular bonding. |

Pi-Pi Stacking and Aromatic Interactions

The geometry of π-π stacking is not limited to a simple face-to-face arrangement. Displaced or offset stacking, where the rings are parallel but not perfectly aligned, is often energetically more favorable. chemrxiv.org This preference is attributed to a balance between attractive dispersion forces and repulsive Pauli exclusion forces. chemrxiv.org The specific arrangement is also influenced by electrostatic interactions between the quadrupole moments of the aromatic rings.

In the context of the pyrogallol-pyrimidine complex, the presence of heteroatoms (nitrogen) in the pyrimidine ring introduces a dipole moment, which further directs the stacking geometry. nih.gov Theoretical studies on similar heterocyclic systems have shown that the orientation of the dipole moment relative to the other aromatic ring plays a key role in determining the most stable stacking arrangement. nih.gov The interplay of these aromatic interactions, in conjunction with hydrogen bonding, dictates the three-dimensional structure of the resulting supramolecular assembly. mdpi.com

Table 2: Types of Aromatic Interactions in the Pyrogallol-Pyrimidine Complex

| Interaction Type | Description | Geometric Preference |

| π-π Stacking | Interaction between the π-electron clouds of the aromatic rings. | Often parallel-displaced rather than face-to-face. chemrxiv.org |

| C-H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Can contribute to the overall stability and structural definition. |

| Dipole-Quadrupole | Interaction between the dipole of pyrimidine and the quadrupole of pyrogallol. | Influences the relative orientation of the two molecules. |

Design and Engineering of Host-Guest Systems

The principles of molecular recognition between pyrogallol and pyrimidine can be harnessed to design and engineer sophisticated host-guest systems. nih.gov In such systems, a larger molecule (the host) creates a binding cavity for a smaller molecule (the guest). Pyrogallol-based macrocycles, such as pyrogallol researchgate.netarenes, are well-known for their ability to act as hosts for a variety of guest molecules. nih.gov

The design of these host-guest systems relies on the principle of preorganization, where the host molecule is synthesized with a conformationally restricted cavity that is complementary in size, shape, and chemical properties to the intended guest. nih.gov The stability of the resulting host-guest complex is maximized when there is a high degree of complementarity.

The introduction of pyrimidine or its derivatives as guests for pyrogallol researchgate.netarene hosts would be driven by a combination of hydrogen bonding and π-π stacking interactions within the host's cavity. The engineering of these systems can involve modifying the structure of the pyrogallol researchgate.netarene to fine-tune the size and shape of the binding pocket, thereby enhancing selectivity for specific pyrimidine-based guests. The formation of these complexes can be studied using techniques like NMR titration to determine association constants. mdpi.com

Self-Assembly Strategies Towards Ordered Architectures

The spontaneous organization of molecules into well-defined, non-covalently linked structures is known as self-assembly. The interactions between pyrogallol and pyrimidine provide a powerful basis for the bottom-up construction of ordered supramolecular architectures. mdpi.com These strategies often leverage the directionality and specificity of hydrogen bonding and π-π stacking to guide the assembly process.

One common strategy involves the use of pyrogallol researchgate.netarenes, which can self-assemble into larger structures, such as hexameric capsules, held together by a seam of hydrogen bonds. nih.gov These capsules can encapsulate guest molecules and can be further organized into higher-order structures. The introduction of pyrimidine could potentially mediate the assembly of these capsules or become encapsulated within them, leading to new functional materials.

Furthermore, coordination-driven self-assembly offers another route to ordered architectures. acs.org By introducing metal ions that can coordinate to the hydroxyl groups of pyrogallol and the nitrogen atoms of pyrimidine, it is possible to form stable, well-defined metal-organic capsules and polymers. researchgate.netrsc.org The geometry of the resulting architecture is dictated by the coordination preferences of the metal ion and the binding sites on the organic ligands.

Template-Directed Synthesis and Molecular Recognition Applications

Template-directed synthesis is a powerful strategy that utilizes a template molecule to guide the formation of a specific product. numberanalytics.com This approach leverages molecular recognition and preorganization to control the outcome of a chemical reaction. rsc.org The pyrogallol-pyrimidine interaction can be employed in template-directed synthesis to create complex molecular topologies.

For instance, a pyrogallol-based macrocycle could act as a template to direct the synthesis of a specific pyrimidine-containing molecule within its cavity. The non-covalent interactions between the template and the reactants would hold them in the correct orientation for the desired bond-forming reaction to occur. numberanalytics.com This strategy has been used to synthesize a wide range of complex molecules, including catenanes and rotaxanes. rsc.org

The principles of molecular recognition inherent in the pyrogallol-pyrimidine system also have direct applications. For example, surfaces functionalized with pyrogallol derivatives could be used to selectively capture and detect pyrimidine-based molecules from a mixture. This has potential applications in areas such as chemical sensing and separation science. The ability to create structurally defined branched polymers using template-directed synthesis with modified nucleotides further highlights the potential for creating complex, functional materials. illinois.edunih.gov

Molecular Mechanisms of Biological Interaction

Enzyme-Ligand Binding and Inhibition Mechanisms

The components of Benzene-1,2,3-triol;pyrimidine (B1678525) exhibit significant interactions with various enzymes, often leading to inhibition.

Pyrogallol's inhibitory action is prominently studied. It is a known inhibitor of several enzymes, including:

Xanthine Oxidase (XO): Pyrogallol's inhibitory effect on XO is complex. Under alkaline conditions, pyrogallol (B1678534) is unstable and converts to purpurogallin. nii.ac.jp It is this degradation product, purpurogallin, that is a potent inhibitor of XO, an enzyme involved in the production of uric acid. nii.ac.jp

Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. Biophysical studies using techniques like surface plasmon resonance have demonstrated that pyrogallol can bind to and inhibit AChE. researchgate.net

Pyrogallol–phloroglucinol Transhydroxylase (TH): In certain anaerobic bacteria, pyrogallol acts as a substrate for this molybdenum-containing enzyme. nih.govpnas.org Crystal structure analysis has revealed that pyrogallol binds directly to the molybdenum ion in the enzyme's active site. nih.govpnas.org

Pyrimidine and its derivatives are fundamental to cellular metabolism and are often targeted in therapeutic strategies.

Kinases: Pyrimidine-based structures are common scaffolds in the design of kinase inhibitors. smolecule.com For instance, derivatives like 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol are explored for their potential to inhibit kinases involved in inflammatory and cancer signaling pathways. smolecule.com

Enzymes of Pyrimidine Metabolism: The de novo synthesis and salvage pathways of pyrimidines involve numerous enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II) and dihydroorotate (B8406146) dehydrogenase (DHODH). creative-proteomics.comnih.gov These enzymes are crucial for cell proliferation and are major targets for anticancer drugs. nih.gov

Interactive Table: Enzyme Interactions of Pyrogallol and Pyrimidine Derivatives

Interactions with Nucleic Acids and Proteins (Mechanistic Aspects)

Both pyrogallol and pyrimidine moieties can interact with essential macromolecules like nucleic acids and proteins, influencing their structure and function.

Pyrimidine is a foundational heterocyclic aromatic compound that forms the basis for three nucleobases: cytosine, thymine, and uracil. creative-proteomics.com These bases are integral to the structure of DNA and RNA.

Hydrogen Bonding: Pyrimidines in DNA and RNA form specific hydrogen bonds with their complementary purine (B94841) bases (cytosine with guanine, and thymine/uracil with adenine), which is the cornerstone of the double helix structure and genetic information storage. acs.org

Protein Recognition: Specific pyrimidine sequences in nucleic acids are recognized by various proteins, including transcription factors and DNA repair enzymes. For example, the Rad4/XPC complex in nucleotide excision repair recognizes pyrimidine-pyrimidone (6-4) photoproducts, a type of DNA damage caused by UV radiation. oup.com The protein flips the damaged lesion out of the DNA helix for repair. oup.com

Non-covalent Interactions: In silico studies show that pyrimidines can interact with other molecules, such as components of deep eutectic solvents, primarily through hydrogen bonding involving their amide nitrogen and carbonyl groups. acs.org

Pyrogallol can interact with proteins and, due to its redox activity, can indirectly cause DNA damage.

Protein Binding: Pyrogallol has been shown to bind to proteins like acetylcholinesterase, modulating their activity. researchgate.net

DNA Damage: As a pro-oxidant, pyrogallol can generate reactive oxygen species (ROS) that lead to oxidative damage to DNA. nih.gov This includes modifications to both purine and pyrimidine bases. nih.govmdpi.com

Cellular Pathway Modulation and Signal Transduction at a Molecular Level

The components of Benzene-1,2,3-triol;pyrimidine can influence key cellular signaling pathways that regulate cell fate decisions such as proliferation, survival, and apoptosis.

Pyrogallol has been shown to modulate several critical signaling cascades:

Akt/GSK-3β/β-catenin Pathway: In cancer cells, pyrogallol can inactivate the Akt signaling pathway. nih.gov This leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin, a key protein in cell proliferation. nih.gov

MAPK Pathway: Pyrogallol can affect the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38. medchemexpress.comdntb.gov.ua The specific effect can be cell-type dependent, but it often plays a role in mediating pyrogallol-induced apoptosis. medchemexpress.com

NFAT Signaling: Pyrogallol can suppress the nuclear factor of activated T-cells (NFAT) signaling pathway. It achieves this by inhibiting the dephosphorylation and subsequent nuclear translocation of NFAT, without directly inhibiting the phosphatase calcineurin. researchgate.net

p53 Signaling: Co-treatment of cancer cells with pyrogallol and cisplatin (B142131) can enhance the p53 signaling pathway, a crucial tumor suppressor pathway that responds to cellular stress like DNA damage. scispace.com

Pyrimidine metabolism is intrinsically linked to cellular signaling:

Cell Cycle Regulation: The synthesis of pyrimidines is tightly regulated and coupled with the cell cycle. The demand for pyrimidine nucleotides dramatically increases during the S-phase to support DNA replication. creative-proteomics.com

Oncogenic Signaling: Cancer cells often exhibit reprogrammed pyrimidine metabolism to fuel their high proliferation rates. nih.gov Oncogenic signaling pathways, such as those driven by MYC, are known to upregulate the expression of enzymes involved in pyrimidine biosynthesis. biorxiv.org

Oxidative Stress Induction and Antioxidant Defense Mechanisms

Pyrogallol exhibits a dual role in the context of oxidative stress, acting as both a pro-oxidant and an antioxidant, while pyrimidine derivatives are also investigated for their antioxidant potential.

Pyrogallol's Duality:

Pro-oxidant Activity: Pyrogallol is well-known for its ability to autoxidize in solution, generating superoxide (B77818) anions (O₂⁻) and other reactive oxygen species (ROS). medchemexpress.comscispace.com This ROS production can induce significant oxidative stress, leading to damage of cellular macromolecules like DNA, lipids, and proteins. nih.gov This mechanism is often harnessed to induce apoptosis in cancer cells. scispace.com

Antioxidant Defense System:

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress. This includes enzymatic defenses like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which neutralize ROS. nih.gov

Non-enzymatic antioxidants, like glutathione (GSH), also play a critical role. brieflands.com Pyrogallol-induced oxidative stress can lead to the depletion of intracellular GSH. medchemexpress.com

Pyrimidine Derivatives as Antioxidants:

Certain pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.net They can act as free radical scavengers, potentially protecting cells from oxidative damage. researchgate.net The body's natural antioxidant defenses can become overwhelmed with age or disease, making supplemental antioxidant strategies an area of interest. researchgate.net

Interactive Table: Oxidative and Antioxidant Mechanisms

Role in Biosynthetic Pathways and Metabolic Transformations

Both pyrogallol and pyrimidine are involved in distinct biosynthetic and metabolic pathways, reflecting their different biological origins and functions.

Pyrogallol:

Biosynthesis: Pyrogallol is a natural phenolic compound. In microorganisms like E. coli, biosynthetic pathways have been engineered to produce pyrogallol from simple carbon sources. researchgate.netnih.gov These pathways often leverage the shikimate pathway to produce precursors like 2,3-dihydroxybenzoic acid, which is then converted to pyrogallol. nih.govresearchgate.net Another route involves the thermal decarboxylation of gallic acid. researchgate.net

Metabolic Transformation: In the human gut, pyrogallol can be a metabolic product of larger polyphenols, such as (-)-epigallocatechin (B1671488) gallate (EGCG) found in green tea. Microbial enzymes first degalloylate EGCG to produce gallic acid, which is then decarboxylated to form pyrogallol. nih.gov

Pyrimidine:

Biosynthesis: Pyrimidine nucleotides are synthesized via two main pathways: the de novo pathway and the salvage pathway. creative-proteomics.com

De Novo Synthesis: This energy-intensive pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine. creative-proteomics.com The first pyrimidine nucleotide produced is uridine (B1682114) monophosphate (UMP), which is then converted to other pyrimidine nucleotides like UTP and CTP. nih.gov This pathway is essential for rapidly proliferating cells. nih.gov

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids or from exogenous sources. scispace.com It is the primary source of pyrimidines for resting cells. nih.gov

Metabolic Degradation: The breakdown of pyrimidines occurs primarily in the liver. Cytosine is converted to uracil, which is then broken down into smaller, excretable components like β-alanine. creative-proteomics.com This process is critical for maintaining nucleotide homeostasis.

Emerging Applications in Materials Science

Functional Organic Materials Development

The development of functional organic materials hinges on the ability to control molecular assembly and tailor electronic properties. The integration of pyrogallol (B1678534) and pyrimidine (B1678525) units into single molecular frameworks or supramolecular structures has led to materials with unique functionalities.

Pyrogallol sinocurechem.comarenes, for instance, are macrocyclic compounds that can self-assemble into larger, highly organized structures like hexameric capsules. dcu.ie These assemblies, driven by extensive hydrogen bonding, create nanoscale cavities that can encapsulate guest molecules, leading to applications in catalysis and molecular recognition. dcu.ie The functionalization of these pyrogallol-based macrocycles can be further enhanced by introducing pyrimidine moieties, potentially modulating their electronic properties and host-guest chemistry.

Similarly, pyrazolo[3,4-d]pyrimidines, which are isosteres of purines, serve as important scaffolds in medicinal chemistry and are being explored in materials science. nih.gov Their fused ring system offers a planar structure with specific electronic and hydrogen bonding characteristics that are advantageous for creating ordered materials. nih.gov The dipolar nature of pyrazolopyrimidines makes them attractive as functional scaffolds for a variety of applications. mdpi.com

The strategic combination of the electron-donating pyrogallol and electron-accepting pyrimidine can lead to the formation of charge-transfer complexes. These materials are of interest for their non-linear optical properties and potential use in organic electronics. The ability to tune the electronic characteristics by modifying the substitution patterns on either the pyrogallol or pyrimidine rings allows for the fine-tuning of the material's properties for specific applications.

Optoelectronic and Photonic Applications

The unique electronic and photophysical properties of materials incorporating pyrogallol and pyrimidine are being harnessed for optoelectronic and photonic devices. These applications often rely on the material's ability to absorb and emit light, as well as to transport charge carriers.

For instance, crystals of 2-aminopyrimidine (B69317) have been studied for their optoelectronic properties, exhibiting photoluminescence and a defined band gap, which are crucial for applications in optical devices. chalcogen.ro The incorporation of pyrogallol into such systems could further modify these properties. The hydroxyl groups of pyrogallol can participate in hydrogen bonding, influencing the crystal packing and, consequently, the electronic band structure.

Furthermore, pyrogallol-sulfonamide hybrids are being investigated as potential p-type conductors for optoelectronic applications. researchgate.net The development of such materials is critical for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The combination with pyrimidine derivatives could lead to ambipolar materials or materials with tailored energy levels for improved device performance.

Pyrazolopyrimidines are also noted for their interesting photophysical properties, which are being explored for applications in fluorescence-based sensing and bioimaging. mdpi.com The inherent dipolar character of these fused heterocyclic systems can be exploited to design materials with large Stokes shifts and high quantum yields, which are desirable for various photonic applications. mdpi.com

Table 1: Optoelectronic Properties of a 2-Aminopyrimidine Crystal

| Property | Value | Reference |

|---|---|---|

| Maximum Absorbance | 297 nm | chalcogen.ro |

| Emission Peak | 353 nm (Violet Emission) | chalcogen.ro |

| Transition Type | n–π* | chalcogen.ro |

Sensors and Biosensors Utilizing the Compound's Properties

The distinct chemical reactivities of pyrogallol and pyrimidine make them excellent candidates for the development of chemical sensors and biosensors. nih.govmdpi.com Pyrogallol is well-known for its antioxidant properties and its ability to be easily oxidized, which is a key feature for electrochemical sensors. nih.govnih.govncsu.edu

Electrochemical biosensors based on pyrogallol have been developed for the detection of various analytes, including polyphenols and reactive oxygen species. nih.gov The modification of electrode surfaces with pyrogallol-containing polymers or nanomaterials can enhance the sensitivity and selectivity of these sensors. researchgate.net For example, a glassy carbon electrode modified with a poly(L-cys)/AuNP film showed a notable decrease in the oxidation potential of pyrogallol, enabling sensitive detection. researchgate.net

Pyrimidine and its derivatives, particularly nucleic acid bases, are fundamental components of DNA-based biosensors. mdpi.com These biosensors utilize the specific hybridization of DNA strands to detect complementary sequences, making them highly specific for genetic analysis and disease diagnosis. mdpi.com

The combination of pyrogallol's redox activity with the specific recognition capabilities of pyrimidine-based systems offers a promising strategy for creating novel biosensors. For instance, a sensor could be designed where a pyrimidine-based probe provides the selectivity for a target analyte, and the pyrogallol moiety acts as the signal transducer, providing a measurable electrochemical or optical signal upon binding.

Table 2: Performance of a Pyrogallol Electrochemical Sensor

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Pyrogallol | researchgate.net |